Ethyl 2-(acetylamino)-7-chloro-6-formyl-1-benzothiophene-3-carboxylate
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Description
Ethyl 2-(acetylamino)-7-chloro-6-formyl-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H12ClNO4S and its molecular weight is 325.76. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research has investigated the chemical reactions and structural properties of various substituted thiophene compounds. For instance, the interaction of chloral with different substituted anilines and thioglycolic acid led to the formation of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. Such reactions were insightful, especially considering the different intermediates that can form during the reaction of chloral with amines. High-resolution spectroscopy and ab initio calculations provided insights into the conformation of the resulting compounds (Issac & Tierney, 1996).
Biochemical and Biological Studies
Some derivatives of ethyl benzothiophene, like ethyl tertiary-butyl ether (ETBE), have been extensively studied for their toxicological effects and metabolism. ETBE is used in gasoline to reduce emissions and maintain high octane numbers. Research delved into the metabolic pathways of ETBE, its effects on organs like the kidneys and liver, and its overall toxicity profile (Mcgregor, 2007). Moreover, the biodegradation and fate of ETBE in soil and groundwater were reviewed, providing insights into the microbial degradation pathways and the impact of environmental factors on ETBE's degradation and fate (Thornton et al., 2020).
Antioxidant Capacity Assessment
In a different domain, the compound's derivatives were utilized in assessing antioxidant capacities. The ABTS/PP decolorization assay is a prevalent method for determining antioxidant capacity. The review delineated the reaction pathways involved in the ABTS/potassium persulfate decolorization assay, highlighting the complexity of these reactions and the potential biases they might introduce in antioxidant capacity evaluations (Ilyasov et al., 2020).
Properties
IUPAC Name |
ethyl 2-acetamido-7-chloro-6-formyl-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-3-20-14(19)10-9-5-4-8(6-17)11(15)12(9)21-13(10)16-7(2)18/h4-6H,3H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJBAAIPKRRPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2Cl)C=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.